1-Methyl-4-(phenylsulfanyl)naphthalene
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Overview
Description
1-Methyl-4-(phenylsulfanyl)naphthalene is an organic compound belonging to the naphthalene family Naphthalenes are a class of arenes consisting of two ortho-fused benzene rings This compound is characterized by the presence of a methyl group at the first position and a phenylsulfanyl group at the fourth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(phenylsulfanyl)naphthalene typically involves the introduction of the phenylsulfanyl group to the naphthalene ring. One common method is through the reaction of 1-methylnaphthalene with phenylsulfenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenylsulfenyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(phenylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenylthiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
Scientific Research Applications
1-Methyl-4-(phenylsulfanyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenylsulfanyl)naphthalene involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
1-Methylnaphthalene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
4-Phenylsulfanylnaphthalene: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methyl-4-(phenylsulfanyl)naphthalene: Positional isomer with different reactivity and applications.
Uniqueness: 1-Methyl-4-(phenylsulfanyl)naphthalene is unique due to the combined presence of the methyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
430430-72-1 |
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Molecular Formula |
C17H14S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-methyl-4-phenylsulfanylnaphthalene |
InChI |
InChI=1S/C17H14S/c1-13-11-12-17(16-10-6-5-9-15(13)16)18-14-7-3-2-4-8-14/h2-12H,1H3 |
InChI Key |
FDDRKFYZFUWSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)SC3=CC=CC=C3 |
Origin of Product |
United States |
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